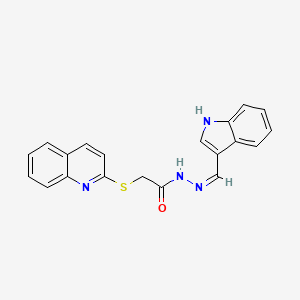
phenyl (4-cyano-3-methyl-5-isothiazolyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenyl (4-cyano-3-methyl-5-isothiazolyl)carbamate, also known as CMIT, is a chemical compound that has gained significant attention in recent years due to its various applications in scientific research. This compound is a potent biocide that is commonly used in the preservation of various products, including personal care items, paints, and water treatment products.
作用机制
Phenyl (4-cyano-3-methyl-5-isothiazolyl)carbamate works by disrupting the cell membrane of microorganisms, leading to their death. phenyl (4-cyano-3-methyl-5-isothiazolyl)carbamate is effective against a wide range of microorganisms, including bacteria, fungi, and algae. The mechanism of action of phenyl (4-cyano-3-methyl-5-isothiazolyl)carbamate is based on its ability to inhibit the activity of enzymes involved in the synthesis of cell walls and membranes.
Biochemical and Physiological Effects
Phenyl (4-cyano-3-methyl-5-isothiazolyl)carbamate has various biochemical and physiological effects. It is toxic to both aquatic and terrestrial organisms, including fish, invertebrates, and plants. phenyl (4-cyano-3-methyl-5-isothiazolyl)carbamate has been shown to cause oxidative stress in fish, leading to the accumulation of reactive oxygen species and lipid peroxidation. Additionally, phenyl (4-cyano-3-methyl-5-isothiazolyl)carbamate has been shown to cause damage to the gills of fish, leading to respiratory dysfunction.
实验室实验的优点和局限性
Phenyl (4-cyano-3-methyl-5-isothiazolyl)carbamate has various advantages and limitations for lab experiments. One advantage is its effectiveness against a wide range of microorganisms, making it a useful tool in the study of microbial ecology and aquatic toxicology. Additionally, phenyl (4-cyano-3-methyl-5-isothiazolyl)carbamate is relatively easy to use and cost-effective. However, one limitation is its toxicity to both aquatic and terrestrial organisms, which can make it difficult to use in certain experiments. Additionally, the use of phenyl (4-cyano-3-methyl-5-isothiazolyl)carbamate may require special safety precautions, such as the use of protective equipment and proper disposal methods.
未来方向
There are several future directions for the study of phenyl (4-cyano-3-methyl-5-isothiazolyl)carbamate. One direction is the development of new methods for the synthesis of phenyl (4-cyano-3-methyl-5-isothiazolyl)carbamate, which could improve the efficiency and cost-effectiveness of its production. Additionally, future research could focus on the development of new applications for phenyl (4-cyano-3-methyl-5-isothiazolyl)carbamate, such as its use in the control of biofilms and the treatment of infections. Finally, future research could focus on the environmental impact of phenyl (4-cyano-3-methyl-5-isothiazolyl)carbamate, including its effects on aquatic and terrestrial organisms and its potential for bioaccumulation and biomagnification.
Conclusion
In conclusion, phenyl (4-cyano-3-methyl-5-isothiazolyl)carbamate is a potent biocide that has various applications in scientific research. Its effectiveness against a wide range of microorganisms makes it a useful tool in the study of microbial ecology and aquatic toxicology. However, its toxicity to both aquatic and terrestrial organisms requires special safety precautions. Future research could focus on the development of new methods for the synthesis of phenyl (4-cyano-3-methyl-5-isothiazolyl)carbamate, the development of new applications for phenyl (4-cyano-3-methyl-5-isothiazolyl)carbamate, and the environmental impact of phenyl (4-cyano-3-methyl-5-isothiazolyl)carbamate.
合成方法
Phenyl (4-cyano-3-methyl-5-isothiazolyl)carbamate is synthesized through a multistep process that involves the reaction of various chemical compounds. The first step involves the reaction of 5-chloro-3-methyl-1-isothiazolone with sodium cyanide to form 4-cyano-3-methyl-5-isothiazolone. The second step involves the reaction of 4-cyano-3-methyl-5-isothiazolone with phenyl isocyanate to form phenyl (4-cyano-3-methyl-5-isothiazolyl)carbamate.
科学研究应用
Phenyl (4-cyano-3-methyl-5-isothiazolyl)carbamate has various applications in scientific research. It is commonly used as a biocide in the preservation of various products, including personal care items, paints, and water treatment products. phenyl (4-cyano-3-methyl-5-isothiazolyl)carbamate is also used in the study of microbial ecology, as it is effective in controlling the growth of bacteria and fungi. Additionally, phenyl (4-cyano-3-methyl-5-isothiazolyl)carbamate is used in the study of aquatic toxicology, as it is effective in controlling the growth of algae and other aquatic organisms.
属性
IUPAC Name |
phenyl N-(4-cyano-3-methyl-1,2-thiazol-5-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2S/c1-8-10(7-13)11(18-15-8)14-12(16)17-9-5-3-2-4-6-9/h2-6H,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBPGOTKMBASIAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1C#N)NC(=O)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(1-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)-3-phenyl-1-propanol](/img/structure/B5968000.png)
![3-[(2,6-dimethylphenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B5968001.png)

![2-{1-(2-ethoxybenzyl)-4-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B5968030.png)

![7-(cyclobutylmethyl)-2-(2-thienylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5968037.png)
![N-({1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methyl)-2,3-dimethoxybenzamide](/img/structure/B5968042.png)



![2-ethoxy-4-{[(4-phenyl-1-piperazinyl)imino]methyl}phenol](/img/structure/B5968056.png)
![methyl [2-[(3,4-dichlorophenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]acetate](/img/structure/B5968058.png)

![1-[2-(3,4-diethoxyphenyl)ethyl]-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B5968083.png)